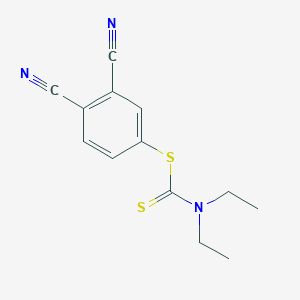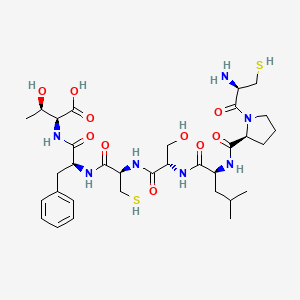![molecular formula C7H14O3S B14260688 Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- CAS No. 187844-77-5](/img/structure/B14260688.png)
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of a propanoic acid backbone, a hydroxy group at the second carbon, and a tert-butylthio group at the third carbon. The (2S) configuration indicates that the hydroxy group is positioned in the S-configuration, which is crucial for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- can be achieved through several synthetic routes. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired enantiomeric excess.
化学反応の分析
Types of Reactions
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-[(1,1-dimethylethyl)thio]-2-oxopropanoic acid.
Reduction: Formation of 3-[(1,1-dimethylethyl)thio]-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the tert-butylthio group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-oxopropanoic acid: An oxidized derivative.
3-[(1,1-Dimethylethyl)thio]-2-hydroxypropanol: A reduced derivative.
Thioglycolic acid derivatives: Compounds with similar thiol groups but different backbones.
Uniqueness
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- is unique due to its specific (2S) configuration, which imparts distinct biological activity and chemical reactivity compared to its analogs. The presence of both hydroxy and tert-butylthio groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
187844-77-5 |
|---|---|
分子式 |
C7H14O3S |
分子量 |
178.25 g/mol |
IUPAC名 |
(2S)-3-tert-butylsulfanyl-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H14O3S/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |
InChIキー |
AWJJDPSKCVBTEO-RXMQYKEDSA-N |
異性体SMILES |
CC(C)(C)SC[C@H](C(=O)O)O |
正規SMILES |
CC(C)(C)SCC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)

![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
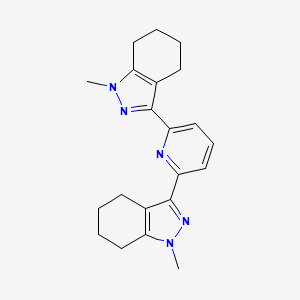
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
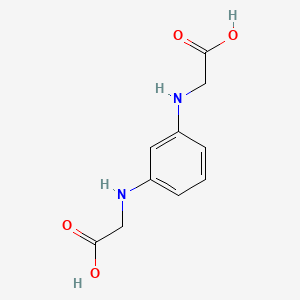
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
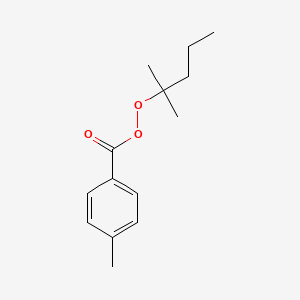
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
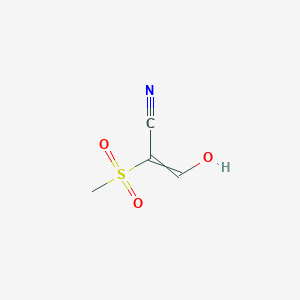
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
